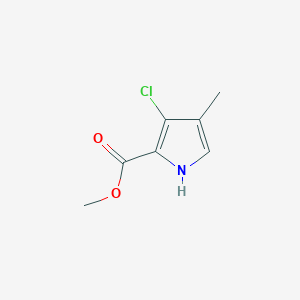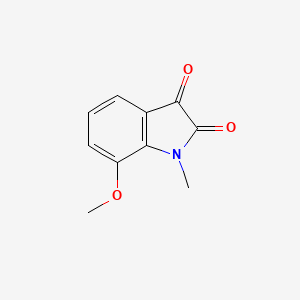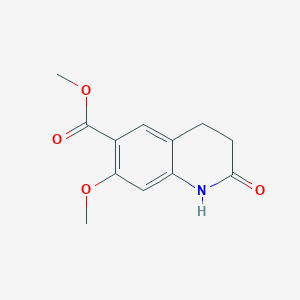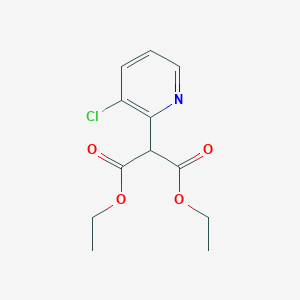![molecular formula C38H30Br2N2 B13915837 N,N'-bis(4-bromophenyl)-N,N'-bis(4-methylphenyl)-[1,1'-Biphenyl]-4,4'-diamine](/img/structure/B13915837.png)
N,N'-bis(4-bromophenyl)-N,N'-bis(4-methylphenyl)-[1,1'-Biphenyl]-4,4'-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N4,N4’-Bis(4-bromophenyl)-N4,N4’-di-p-tolyl-[1,1’-biphenyl]-4,4’-diamine is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of bromophenyl and tolyl groups attached to a biphenyl core, making it a subject of interest in organic chemistry and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N4,N4’-Bis(4-bromophenyl)-N4,N4’-di-p-tolyl-[1,1’-biphenyl]-4,4’-diamine typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of aryl halides with boronic acids in the presence of a palladium catalyst . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often using continuous flow reactors and automated systems to ensure consistency and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
N4,N4’-Bis(4-bromophenyl)-N4,N4’-di-p-tolyl-[1,1’-biphenyl]-4,4’-diamine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., Br2) and nitrating agents (e.g., HNO3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield bromophenyl ketones, while reduction may yield bromophenyl amines.
Wissenschaftliche Forschungsanwendungen
N4,N4’-Bis(4-bromophenyl)-N4,N4’-di-p-tolyl-[1,1’-biphenyl]-4,4’-diamine has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: It can be used in the study of biological systems and interactions due to its unique structural properties.
Industry: Used in the production of advanced materials, such as polymers and electronic components.
Wirkmechanismus
The mechanism of action of N4,N4’-Bis(4-bromophenyl)-N4,N4’-di-p-tolyl-[1,1’-biphenyl]-4,4’-diamine involves its interaction with specific molecular targets and pathways. The bromophenyl and tolyl groups can interact with various enzymes and receptors, influencing their activity. The biphenyl core provides structural stability and facilitates these interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bis(4-bromophenyl)amine: Similar in structure but lacks the tolyl groups.
4-Bromobiphenyl: Contains a biphenyl core with bromine substituents but lacks the amine groups.
Uniqueness
N4,N4’-Bis(4-bromophenyl)-N4,N4’-di-p-tolyl-[1,1’-biphenyl]-4,4’-diamine is unique due to the combination of bromophenyl and tolyl groups attached to a biphenyl core. This unique structure provides distinct chemical and physical properties, making it valuable for various applications .
Eigenschaften
Molekularformel |
C38H30Br2N2 |
|---|---|
Molekulargewicht |
674.5 g/mol |
IUPAC-Name |
N-(4-bromophenyl)-N-[4-[4-(N-(4-bromophenyl)-4-methylanilino)phenyl]phenyl]-4-methylaniline |
InChI |
InChI=1S/C38H30Br2N2/c1-27-3-15-33(16-4-27)41(37-23-11-31(39)12-24-37)35-19-7-29(8-20-35)30-9-21-36(22-10-30)42(34-17-5-28(2)6-18-34)38-25-13-32(40)14-26-38/h3-26H,1-2H3 |
InChI-Schlüssel |
IZYYWFVULMDNMD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C3=CC=C(C=C3)N(C4=CC=C(C=C4)C)C5=CC=C(C=C5)Br)C6=CC=C(C=C6)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![5-methyl-2-phenyl-3-(piperidin-1-yl)-4-((2-(trimethylsilyl)ethoxy)methyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B13915786.png)
![Tert-butyl 3-oxo-4-p-tolyl-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B13915796.png)
![1'-benzyl-5-chloro-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B13915800.png)


![3-Benzyl-6-thia-3-azabicyclo[3.2.1]octan-8-one](/img/structure/B13915823.png)

